molecular formula C11H11F2NO3 B2625980 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid CAS No. 1281380-88-8

3,5-Difluoro-4-(morpholin-4-yl)benzoic acid

Cat. No.: B2625980
CAS No.: 1281380-88-8
M. Wt: 243.21
InChI Key: NIZVJSWDUKQOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(morpholin-4-yl)benzoic acid is an organic compound with the molecular formula C11H11F2NO3. It is characterized by the presence of two fluorine atoms and a morpholine ring attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid typically involves the introduction of the morpholine ring and fluorine atoms onto the benzoic acid core. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzoic acid derivative is reacted with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols .

Scientific Research Applications

3,5-Difluoro-4-(morpholin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Difluoro-4-nitrobenzonitrile
  • Methyl 3,5-difluoro-4-formylbenzoate
  • 3,5-Difluoro-4-methoxybenzoic acid

Comparison: Compared to these similar compounds, 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

3,5-difluoro-4-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-8-5-7(11(15)16)6-9(13)10(8)14-1-3-17-4-2-14/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZVJSWDUKQOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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